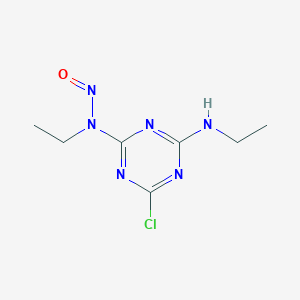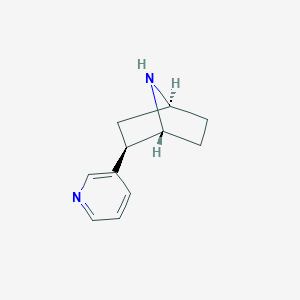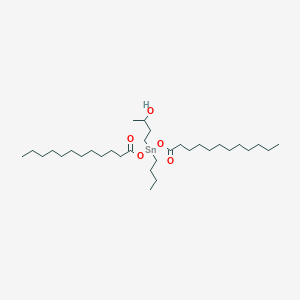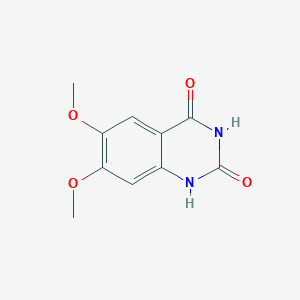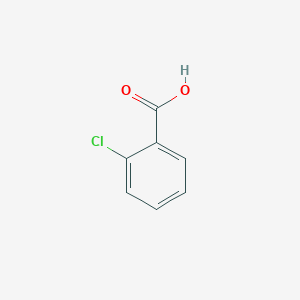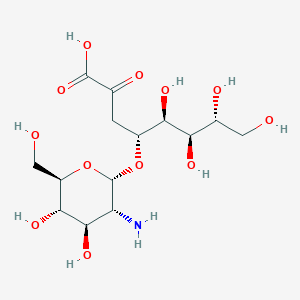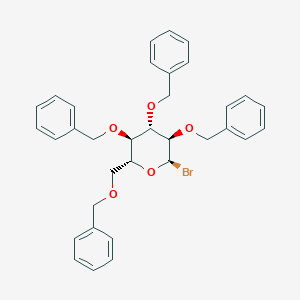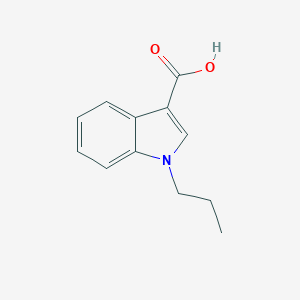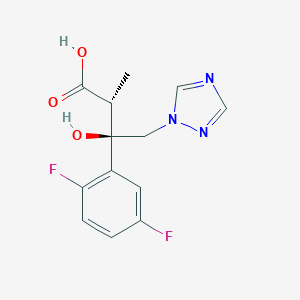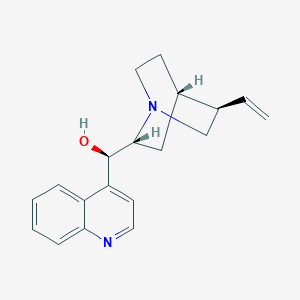![molecular formula C12H22O7 B123185 3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol CAS No. 143193-32-2](/img/structure/B123185.png)
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol is a chemical compound that is commonly known as glycidol. It is a colorless liquid that is used in various industrial processes, including the production of plastics, resins, and surfactants. Glycidol is also used in scientific research as a reagent and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
Glycidol is an alkylating agent that can react with nucleophiles, such as DNA and proteins. It has been shown to cause DNA damage and mutations in bacterial and mammalian cells. Glycidol can also react with sulfhydryl groups in proteins, leading to protein denaturation and inhibition of enzyme activity.
Efectos Bioquímicos Y Fisiológicos
Glycidol has been shown to have toxic effects on cells and tissues. It can cause DNA damage, oxidative stress, and apoptosis in mammalian cells. Glycidol has also been shown to have carcinogenic properties in animal studies. In addition, glycidol has been shown to have reproductive and developmental toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glycidol is a useful reagent in the synthesis of other compounds, particularly in the production of biodegradable polymers. However, its toxic effects on cells and tissues limit its use in biological and medical research. Glycidol should be handled with care and appropriate safety precautions should be taken when working with this compound.
Direcciones Futuras
Future research on glycidol could focus on developing safer and more efficient methods of synthesis. In addition, research could be conducted to investigate the potential applications of glycidol-derived polymers in drug delivery and tissue engineering. Further studies could also be conducted to better understand the mechanisms of glycidol toxicity and to identify potential therapeutic targets for the treatment of glycidol-induced toxicity.
Métodos De Síntesis
Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and an acid catalyst. The resulting epoxide is then hydrolyzed to yield glycidol. Other methods of synthesis include the reaction of epichlorohydrin with ethylene glycol and the reaction of glycerol with epichlorohydrin.
Aplicaciones Científicas De Investigación
Glycidol is used in scientific research as a reagent in the synthesis of other compounds. It is also used as a starting material for the production of polymers and resins. Glycidol has been used in the synthesis of biodegradable polymers, such as polylactic acid, which have potential applications in drug delivery and tissue engineering.
Propiedades
Número CAS |
143193-32-2 |
|---|---|
Nombre del producto |
3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol |
Fórmula molecular |
C12H22O7 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
3-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxy]propane-1,2-diol |
InChI |
InChI=1S/C12H22O7/c13-1-9(14)2-17-10(3-15-5-11-7-18-11)4-16-6-12-8-19-12/h9-14H,1-8H2 |
Clave InChI |
HHEORJZSUXVOSI-UHFFFAOYSA-N |
SMILES |
C1C(O1)COCC(COCC2CO2)OCC(CO)O |
SMILES canónico |
C1C(O1)COCC(COCC2CO2)OCC(CO)O |
Sinónimos |
3-(bis(glycidyloxymethyl)methoxy)-1,2-propanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)
